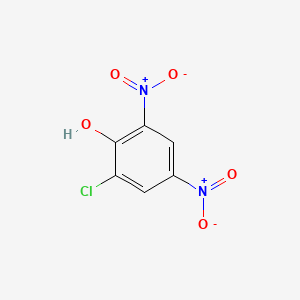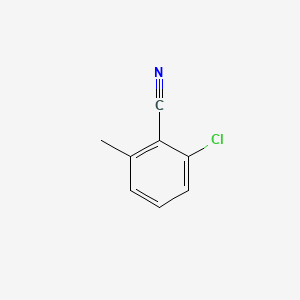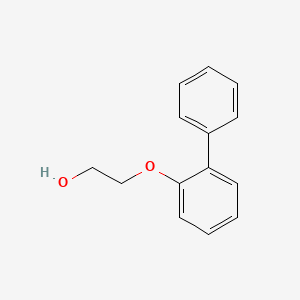
Isopropyl méthylsulfone
Vue d'ensemble
Description
2-(Methylsulphonyl)propane, also known as 2-MSP, is an organic compound used as a reagent in chemical synthesis. It is a colorless liquid with a boiling point of 97.3°C and a melting point of -45°C. It has a low vapor pressure and is slightly soluble in water. 2-MSP is used in a variety of synthesis methods, and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Électrolytes pour batteries lithium-ion
Isopropyl méthylsulfone : est considéré comme un électrolyte prometteur pour les matériaux de cathode haute tension dans les batteries lithium-ion. Sa stabilité oxydative plus élevée par rapport aux électrolytes à base de carbonates organiques le rend adapté pour atteindre une densité énergétique accrue dans les batteries . La compatibilité du composé avec le carbonate de fluoroéthylène (FEC) en tant qu'additif d'électrolyte a été étudiée, montrant un potentiel pour améliorer les performances globales de la cellule .
Performances des batteries à basse température
Les propriétés physicochimiques du 2-méthylsulfonylpropane en font un excellent candidat pour une utilisation dans les électrolytes pour les batteries lithium-ion et post-lithium-ion à basse température. Sa capacité à rester à l'état liquide jusqu'à des températures très basses est particulièrement précieuse pour les applications de batteries dans des environnements plus froids .
Analyse des données de changement de phase
2-(Méthylsulfonyl)propane : a fait l'objet d'une analyse des données de propriétés thermodynamiques, en mettant l'accent sur ses données de changement de phase. Ces informations sont cruciales pour comprendre le comportement du composé dans différentes conditions de température et de pression, ce qui est essentiel pour diverses applications industrielles .
Recherche en thermodynamique chimique
Les données de thermodynamique chimique en phase gazeuse et en phase condensée du composé sont disponibles et ont été évaluées de manière critique. Ces données sont essentielles pour les chercheurs étudiant les propriétés thermodynamiques du composé et ses réactions dans diverses conditions .
Étude des propriétés électrochimiques
This compound : a été utilisé pour étudier la conductivité ionique spécifique et la viscosité dans les solutions d'électrolyte. Ces recherches sont fondamentales pour développer des batteries offrant de meilleures performances et des cycles de vie plus longs .
Science des matériaux
La structure moléculaire et les propriétés physiques du 2-méthylsulfonylpropane en font un sujet d'intérêt en science des matériaux, en particulier dans le développement de nouveaux matériaux présentant une stabilité thermique et chimique souhaitée .
Mécanisme D'action
Target of Action
Isopropyl Methyl Sulfone, also known as 2-methylsulfonylpropane or 2-(Methylsulphonyl)propane, is a versatile synthetic intermediate in organic chemistry Sulfones, in general, have been found to interact with various biological molecules and pathways .
Mode of Action
Sulfones, including isopropyl methyl sulfone, are known to be employed as a temporary modulator of chemical reactivity . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .
Biochemical Pathways
Isopropyl Methyl Sulfone may affect various biochemical pathways due to its versatile nature. Sulfones are known to be involved in a variety of transformations, leading to their description as 'chemical chameleons’ . .
Result of Action
Sulfones, in general, are known to be important building blocks in the construction of biologically active molecules or functional materials .
Analyse Biochimique
Biochemical Properties
Isopropyl Methyl Sulfone plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in sulfur metabolism. For instance, it can act as a substrate for sulfonyltransferases, which catalyze the transfer of sulfonyl groups to other molecules. This interaction is essential for the synthesis of sulfonated compounds, which are important in various metabolic pathways .
Cellular Effects
Isopropyl Methyl Sulfone has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been shown to impact cellular metabolism by influencing the activity of enzymes involved in energy production and detoxification processes .
Molecular Mechanism
The molecular mechanism of Isopropyl Methyl Sulfone involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, it has been reported to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can lead to changes in protein turnover and cellular function. Furthermore, Isopropyl Methyl Sulfone can affect gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of Isopropyl Methyl Sulfone vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can cause toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications .
Metabolic Pathways
Isopropyl Methyl Sulfone is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as sulfonyltransferases and oxidases, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s biological activity and its effects on cellular function .
Transport and Distribution
Within cells and tissues, Isopropyl Methyl Sulfone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This transport and distribution are essential for the compound’s biological activity and its potential therapeutic applications .
Propriétés
IUPAC Name |
2-methylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWYQAQIXXAXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197548 | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4853-74-1 | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the research paper address the limitations of using sulfones like Isopropyl Methyl Sulfone in battery electrolytes?
A: The research primarily focuses on Ethyl Methyl Sulfone (EMS) and explores strategies to overcome the limitations associated with sulfone-based electrolytes. It investigates the use of fluoroethylene carbonate (FEC) as an additive and ethylene acetate (EA) as a co-solvent in EMS-based electrolytes containing LiPF6 as a conducting salt []. The study demonstrates that incorporating EA as a co-solvent effectively improves the viscosity and conductivity of the EMS-based electrolyte, resulting in enhanced performance in nickel cobalt manganese oxide (NMC)/graphite cells []. Importantly, the paper suggests that this approach of utilizing EA as a co-solvent can be extended to other sulfones, including Isopropyl Methyl Sulfone (MeiPrSO2) and Ethyl Isopropyl Sulfone (EtiPrSO2), to enhance their applicability in Lithium-ion batteries [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




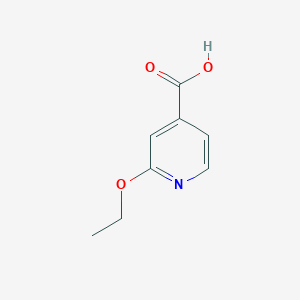
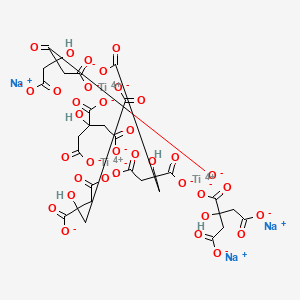


![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
